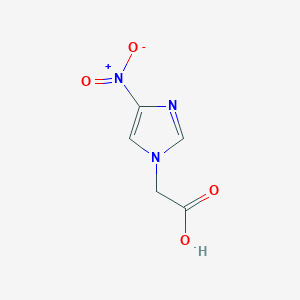

(4-nitro-1H-imidazol-1-yl)acetic acid

Description

BenchChem offers high-quality (4-nitro-1H-imidazol-1-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-nitro-1H-imidazol-1-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitroimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-5(10)2-7-1-4(6-3-7)8(11)12/h1,3H,2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWUPTMRLPPKJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361575 | |

| Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59566-52-8 | |

| Record name | (4-Nitro-1H-imidazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid: Properties, Synthesis, and Applications

Abstract: This technical guide provides a detailed examination of (4-nitro-1H-imidazol-1-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical and physical properties, present a robust and validated protocol for its synthesis and purification, analyze its characteristic reactivity, and explore its primary application as a scaffold for developing hypoxic cell radiosensitizers. This document is tailored for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important molecule.

Introduction: The Strategic Importance of Nitroimidazoles in Modern Therapeutics

The nitroimidazole scaffold is a cornerstone in the development of drugs targeting anaerobic organisms and hypoxic tissues.[1][2] First identified in the 1950s with the discovery of the antibiotic azomycin (2-nitroimidazole), this chemical class has yielded life-saving drugs for bacterial, parasitic, and viral infections.[1] The defining feature of these molecules is the nitro group, which, under low-oxygen (hypoxic) conditions, can be bioreductively activated to form highly reactive radical species.[2] These radicals can induce cellular damage, a mechanism exploited in both antimicrobial therapy and oncology.[2][3]

Solid tumors are often characterized by regions of severe hypoxia, which renders them resistant to conventional radiotherapy. Nitroimidazole derivatives, such as (4-nitro-1H-imidazol-1-yl)acetic acid, are designed to act as radiosensitizers. They selectively target these hypoxic tumor cells, and upon irradiation, enhance the cytotoxic effects of the treatment. The acetic acid moiety on the N-1 position of the imidazole ring provides a crucial synthetic handle, allowing for the conjugation of this radiosensitizing core to targeting vectors, solubility modifiers, or other functional groups to create advanced therapeutic agents.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of (4-nitro-1H-imidazol-1-yl)acetic acid is fundamental for its handling, formulation, and application in synthetic and biological workflows.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅N₃O₄ | [4] |

| Molecular Weight | 171.11 g/mol | [4] |

| CAS Number | 59566-52-8 | [4][5] |

| Appearance | Solid | [4] |

| LogP | -0.75 | [4] |

| Molecular Structure | 2-(4-nitro-1H-imidazol-1-yl)acetic acid | [5] |

Synthesis and Characterization: A Validated Protocol

The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid is reliably achieved through a two-step process involving the N-alkylation of 4-nitroimidazole followed by ester hydrolysis. This approach is scalable and yields a product of high purity suitable for further derivatization or biological testing.

Synthetic Workflow

The causality behind this experimental design is rooted in established principles of heterocyclic chemistry. The N-H proton of 4-nitroimidazole is acidic enough to be removed by a moderately strong, non-nucleophilic base like potassium carbonate. The resulting imidazolide anion is a potent nucleophile that readily attacks the electrophilic carbon of an alkyl haloacetate, such as methyl bromoacetate, in a classic Sₙ2 reaction. Dimethylformamide (DMF) is the solvent of choice as its polar aprotic nature effectively solvates the cation (K⁺) and promotes the nucleophilic substitution without interfering with the reaction. The subsequent acid-catalyzed hydrolysis is a standard and efficient method for converting the intermediate ester to the final carboxylic acid.

Caption: Quality control workflow for product validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals for the two imidazole ring protons and the methylene protons of the acetic acid side chain.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the expected molecular weight (m/z for [M+H]⁺ ≈ 172.04).

-

FTIR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as the asymmetric and symmetric N-O stretches of the nitro group.

-

Melting Point (MP): A sharp melting point is indicative of high purity.

Chemical Reactivity and Applications

The molecule's reactivity is dominated by the carboxylic acid group and the reducible nitro group, which defines its primary application.

Reactivity Profile

-

Carboxylic Acid Derivatization: The acetic acid moiety is the primary site for synthetic modification. It can be readily converted to esters, amides, or acid chlorides, enabling its conjugation to peptides, polymers, or targeting ligands.

-

Nitro Group Reduction: The electron-deficient nitro group can be reduced to an amine. This transformation dramatically alters the electronic properties of the imidazole ring and can be used to synthesize a different class of derivatives.

-

Aromatic Ring: The imidazole ring itself is relatively stable but is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effect of the nitro group.

Application in Oncology: Hypoxic Cell Radiosensitization

The central application for (4-nitro-1H-imidazol-1-yl)acetic acid is as a precursor for radiosensitizers. The mechanism is selective to the tumor microenvironment.

Caption: Bioreductive activation of nitroimidazoles in hypoxic vs. normoxic cells.

In well-oxygenated (normoxic) healthy tissues, the single-electron reduction of the nitro group is a reversible process; molecular oxygen rapidly re-oxidizes the resulting radical anion back to the parent compound, preventing any toxic effects. [2]Conversely, in the oxygen-deficient environment of a tumor, this radical anion persists and undergoes further, irreversible reduction to form cytotoxic species like nitroso and hydroxylamine derivatives. [3]These reactive intermediates can directly damage cellular macromolecules, including DNA, thereby sensitizing the cancer cells to the lethal effects of radiotherapy.

Safety and Handling

As with any laboratory chemical, (4-nitro-1H-imidazol-1-yl)acetic acid and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [6][7]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8]Avoid contact with skin and eyes. [6][7]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. [6]

Conclusion

(4-nitro-1H-imidazol-1-yl)acetic acid is more than a simple chemical compound; it is a strategic building block in the rational design of advanced therapeutics. Its straightforward synthesis, coupled with the clinically validated mechanism of its nitroimidazole core, makes it an invaluable tool for medicinal chemists. The insights and protocols provided in this guide are intended to empower researchers to confidently utilize this molecule in their efforts to develop next-generation cancer therapies and other targeted agents.

References

-

Verma, V., Kumar, V., & Singh, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Nitroimidazoles in Medicine: A Look at Ronidazole and its Applications. ningboinno.com. Available at: [Link]

-

Narang, R., Ripin, N., & Pathak, D. (2021). Medicinal significance of nitroimidazoles - Some recent advances. ResearchGate. Available at: [Link]

-

Verma, V., Kumar, V., & Singh, P. (2022). Mechanistic overview of nitroimidazole-based drugs. ResearchGate. Available at: [Link]

-

Kapoor, V. K., Chadha, R., Venisetty, P. K., & Prasanth, S. (2003). Medicinal Significance of Nitroimidazoles - Some Recent Advances. NISCAIR. Available at: [Link]

-

Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. (4-nitro-1H-imidazol-1-yl)acetic acid | 59566-52-8 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways leading to (4-nitro-1H-imidazol-1-yl)acetic acid, a key building block in medicinal chemistry. As a compound of interest in the development of novel therapeutics, particularly as an intermediate for antitubercular agents, a thorough understanding of its synthesis is paramount.[1][2][3] This document will delve into the chemical principles, reaction mechanisms, and practical experimental protocols for the successful laboratory-scale synthesis of this target molecule.

Introduction to (4-nitro-1H-imidazol-1-yl)acetic acid

(4-nitro-1H-imidazol-1-yl)acetic acid belongs to the class of nitroimidazole derivatives, which are recognized for their diverse biological activities.[2] The presence of the nitro group on the imidazole ring is crucial for the bioactivity of many compounds in this family. The acetic acid moiety at the N-1 position provides a versatile handle for further chemical modifications, enabling the synthesis of a wide array of derivatives, such as amides and esters, for structure-activity relationship (SAR) studies.[3][4] The synthesis of this compound is a multi-step process that begins with the nitration of the parent imidazole ring, followed by the strategic introduction of the acetic acid side chain.

Synthetic Strategy Overview

The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid is primarily achieved through a two-step sequence:

-

Nitration of Imidazole: The initial and critical step involves the regioselective nitration of imidazole to produce 4-nitroimidazole.

-

N-Alkylation of 4-Nitroimidazole: The subsequent step is the N-alkylation of the synthesized 4-nitroimidazole with a suitable two-carbon synthon, typically a haloacetic acid or its ester, to introduce the acetic acid moiety at the N-1 position.

This guide will elaborate on the mechanistic details and provide a detailed experimental protocol for each of these steps.

Caption: Overall synthetic workflow for (4-nitro-1H-imidazol-1-yl)acetic acid.

Part 1: Synthesis of 4-Nitroimidazole

The regioselective nitration of imidazole is a foundational step. The challenge lies in controlling the position of nitration, as imidazole can be nitrated at various positions. The most common and effective method for synthesizing 4-nitroimidazole is through the use of a mixed acid system, typically a combination of concentrated sulfuric acid and nitric acid.[5]

Mechanistic Insights

The nitration of imidazole in a mixed acid environment proceeds via an electrophilic aromatic substitution mechanism. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The imidazole ring, being an electron-rich aromatic system, is then attacked by the nitronium ion. The reaction conditions, particularly the temperature and the ratio of acids, are critical for achieving high yield and selectivity for the 4-nitro isomer.[5][6]

Caption: Simplified mechanism of imidazole nitration.

Experimental Protocol: Nitration of Imidazole

This protocol is a synthesized procedure based on established methods for the nitration of imidazole using mixed acids.[5][7]

Materials:

-

Imidazole

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (98%)

-

Ice

-

Ammonia solution

-

Deionized water

Procedure:

-

Preparation of the Imidazole Salt: In a flask equipped with a stirrer and cooled in an ice bath, slowly add imidazole to concentrated sulfuric acid while stirring continuously to form the disulfated imidazole salt.[7] Maintain the temperature between 18-25°C.

-

Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, maintaining a low temperature. The molar ratio of nitric acid to imidazole should be approximately 1.1:1.[5]

-

Slowly add the nitrating mixture to the imidazole salt solution. The reaction temperature should be carefully controlled.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified time to ensure complete nitration.

-

Work-up and Isolation: Pour the reaction mixture onto crushed ice to precipitate the product.

-

Neutralize the solution with an ammonia solution to precipitate the 4-nitroimidazole.

-

Filter the precipitate, wash with cold deionized water, and dry under vacuum to obtain crude 4-nitroimidazole.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol.

| Parameter | Value/Condition | Reference |

| Reactants | Imidazole, Conc. H₂SO₄, Conc. HNO₃ | [5] |

| Molar Ratio (HNO₃:Imidazole) | ~1.1:1 | [5] |

| Reaction Temperature | Controlled, often below 55°C | [7] |

| Work-up | Quenching on ice, neutralization | [7] |

| Typical Yield | Up to 95.5% | [7] |

Part 2: N-Alkylation of 4-Nitroimidazole to Synthesize (4-nitro-1H-imidazol-1-yl)acetic acid

The second stage of the synthesis involves the alkylation of the N-1 position of the 4-nitroimidazole ring with an acetic acid moiety. This is typically achieved by reacting 4-nitroimidazole with a haloacetic acid or its ester in the presence of a base.[2][8] The choice of the alkylating agent, base, solvent, and reaction temperature can significantly influence the yield and purity of the final product.[2][8]

Mechanistic Considerations

The N-alkylation of 4-nitroimidazole is a nucleophilic substitution reaction. The base deprotonates the N-1 position of the imidazole ring, generating a nucleophilic imidazolate anion. This anion then attacks the electrophilic carbon of the haloacetic acid derivative, displacing the halide and forming the N-C bond. The regioselectivity of the alkylation, favoring the N-1 position, is a key aspect of this transformation.[2]

Caption: N-Alkylation of 4-nitroimidazole with chloroacetic acid.

Experimental Protocol: N-Alkylation of 4-Nitroimidazole

The following protocol is a generalized procedure based on common N-alkylation methods for imidazoles.[2][8][9][10]

Materials:

-

4-Nitroimidazole

-

Chloroacetic acid (or a suitable ester like tert-butyl chloroacetate)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetonitrile, Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) as solvent

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-nitroimidazole in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.[2][8]

-

Stir the mixture for a short period (e.g., 15 minutes) to facilitate the formation of the imidazolate anion.

-

Alkylation: Add the alkylating agent (e.g., chloroacetic acid or its ester) dropwise to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2][8] Reactions are typically run for one to three hours.[8]

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add it to ice-water.

-

Extract the aqueous mixture with a suitable organic solvent like ethyl acetate.

-

Wash the combined organic phases with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure (4-nitro-1H-imidazol-1-yl)acetic acid (or its ester, which would then require hydrolysis).

| Parameter | Condition | Rationale and Reference |

| Base | K₂CO₃, KOH | K₂CO₃ in acetonitrile often provides better yields.[2][8] |

| Solvent | Acetonitrile, DMF, DMSO | Acetonitrile is a good choice for achieving high yields.[2][8] |

| Alkylating Agent | Chloroacetic acid, tert-butyl chloroacetate | The choice of ester can facilitate purification and requires a subsequent hydrolysis step.[9][10] |

| Temperature | Room temperature to 60°C | Heating can significantly improve reaction rates and yields.[2][8] |

| Typical Yield | 66-85% (for N-alkylation) | [8] |

Conclusion

The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid is a well-established process that relies on two key transformations: the nitration of imidazole and the subsequent N-alkylation of the resulting 4-nitroimidazole. Careful control of reaction conditions in both steps is crucial for achieving high yields and purity of the final product. The methodologies outlined in this guide provide a solid foundation for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and development.

References

- Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.

-

Method for preparing 1-substituted-4-nitroimidazole compound. European Patent Office. URL: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. URL: [Link]

-

Preparation of 4,5-nitroimidazole. ResearchGate. URL: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as. Der Pharma Chemica. URL: [Link]

-

Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. URL: [Link]

-

Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC - NIH. URL: [Link]

-

Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects. Semantic Scholar. URL: [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. URL: [Link]

-

Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. URL: [Link]

-

Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. URL: [Link]

- Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. URL: [Link]

- Preparation method of 4-nitroimidazole. Google Patents.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity | Vedekhina | Fine Chemical Technologies [finechem-mirea.ru]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. 4-Nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. CN104592123A - Preparation method of 4-nitroimidazole - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

An In-depth Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid (CAS Number: 59566-52-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-nitro-1H-imidazol-1-yl)acetic acid, a member of the nitroimidazole class of compounds, represents a molecule of significant interest in medicinal chemistry and drug development. The nitroimidazole scaffold is a well-established pharmacophore, integral to a range of therapeutics with antibacterial, antiprotozoal, and anticancer properties.[1] This technical guide provides a comprehensive overview of (4-nitro-1H-imidazol-1-yl)acetic acid, including its chemical properties, a detailed, field-proven synthetic protocol adapted from established methodologies, its proposed mechanism of action, and its potential applications in oncology and infectious diseases. This document is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of novel nitroimidazole derivatives.

Introduction: The Significance of the Nitroimidazole Scaffold

The journey of nitroimidazoles in drug discovery began with the isolation of azomycin (2-nitroimidazole) in the 1950s, which exhibited potent antibacterial activity.[1] This discovery spurred the synthesis and investigation of numerous analogues, leading to the development of life-saving drugs. Nitroimidazole derivatives are known to be reductively activated in hypoxic environments, a characteristic feature of solid tumors and anaerobic bacterial infections, leading to the formation of cytotoxic radical species that induce cellular damage.[2] The 4-nitro and 5-nitro isomers are of particular interest, with their biological activities often influenced by the nature and position of substituents on the imidazole ring.[3] (4-nitro-1H-imidazol-1-yl)acetic acid, with its carboxylic acid moiety, presents opportunities for further chemical modification and prodrug strategies to enhance its pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of (4-nitro-1H-imidazol-1-yl)acetic acid are summarized in the table below.

| Property | Value | Source |

| CAS Number | 59566-52-8 | N/A |

| Molecular Formula | C₅H₅N₃O₄ | N/A |

| Molecular Weight | 171.11 g/mol | N/A |

| Appearance | Solid | N/A |

Synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid

This synthetic strategy involves the N-alkylation of 4-nitroimidazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the desired carboxylic acid. The choice of a haloacetate ester in the first step is crucial as it protects the carboxylic acid functionality during the alkylation reaction.

Step 1: Synthesis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate

This step involves the N-alkylation of 4-nitroimidazole with ethyl bromoacetate in the presence of a base. Potassium carbonate is a suitable base for this reaction, and dimethylformamide (DMF) is an appropriate solvent.[6]

Protocol:

-

To a solution of 4-nitroimidazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes to ensure deprotonation of the imidazole nitrogen.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl (4-nitro-1H-imidazol-1-yl)acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Ethyl (4-nitro-1H-imidazol-1-yl)acetate

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under basic or acidic conditions. Basic hydrolysis followed by acidification is a common and effective method.[5]

Protocol:

-

Dissolve the purified ethyl (4-nitro-1H-imidazol-1-yl)acetate (1 equivalent) in a mixture of ethanol and water.

-

Add an aqueous solution of sodium hydroxide (2 equivalents) and stir the mixture at room temperature. The reaction can be gently heated to accelerate the hydrolysis.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath and acidify with a dilute solution of hydrochloric acid until the pH is acidic.

-

The product, (4-nitro-1H-imidazol-1-yl)acetic acid, may precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Proposed Mechanism of Action

The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group. This process is particularly efficient in hypoxic environments, which are characteristic of solid tumors and anaerobic microorganisms.[2]

The proposed mechanism involves the following key steps:

-

Entry into the Target Cell: The nitroimidazole compound diffuses into the target cell (e.g., a cancer cell or an anaerobic bacterium).

-

Reductive Activation: In the low-oxygen environment of the cell, the nitro group of the imidazole ring undergoes a one-electron reduction, catalyzed by nitroreductases, to form a highly reactive nitro radical anion.

-

Generation of Cytotoxic Species: This radical anion can undergo further reduction to generate other reactive nitrogen species, such as nitrosamines and hydroxylamines.

-

Cellular Damage: These reactive species are potent cytotoxins that can cause significant cellular damage, primarily through the induction of DNA strand breaks and oxidative stress.

-

Cell Death: The accumulation of DNA damage and oxidative stress triggers apoptotic pathways, leading to cell death.

This selective activation in hypoxic environments provides a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.

Potential Applications in Drug Development

The unique mechanism of action of nitroimidazoles makes them attractive candidates for the development of new therapies for cancer and infectious diseases.

Anticancer Activity

The hypoxic microenvironment of solid tumors presents a significant challenge for conventional cancer therapies. The ability of nitroimidazoles to be selectively activated under hypoxic conditions makes them promising agents for targeting these otherwise resistant cancer cells.[8] Numerous studies have demonstrated the anticancer potential of 4-nitroimidazole derivatives against a variety of cancer cell lines.[1] While specific IC₅₀ values for (4-nitro-1H-imidazol-1-yl)acetic acid are not currently available in the literature, the broader class of compounds suggests its potential as a lead for the development of novel anticancer drugs. The carboxylic acid moiety also provides a handle for the development of tumor-targeting drug conjugates.

Antibacterial Activity

Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial infections.[3] Their mechanism of action, which involves the generation of DNA-damaging radicals, is effective against a broad spectrum of anaerobic bacteria. While specific Minimum Inhibitory Concentration (MIC) values for (4-nitro-1H-imidazol-1-yl)acetic acid against various bacterial strains are not yet reported, its structural similarity to other active nitroimidazoles suggests that it is a promising candidate for further investigation as an antibacterial agent.

Characterization and Analytical Methods

The structural elucidation and purity assessment of (4-nitro-1H-imidazol-1-yl)acetic acid would be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum would be expected to show characteristic signals for the imidazole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton.[9]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to support the structural assignment.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy would provide information about the functional groups present in the molecule, such as the carboxylic acid C=O and O-H stretches, and the nitro group N-O stretches.

Safety and Handling

As with all research chemicals, (4-nitro-1H-imidazol-1-yl)acetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(4-nitro-1H-imidazol-1-yl)acetic acid is a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its proposed mechanism of action, based on the well-understood chemistry of nitroimidazoles, suggests potential applications in oncology and infectious diseases. Further research is warranted to fully elucidate the biological activity of this compound and to explore its potential in a therapeutic context. This guide provides a solid foundation for researchers to embark on such investigations.

References

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Bahbouh, A., et al. (2012). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2089. [Link]

- Google Patents. (2010).

-

Wang, L., et al. (2014). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Molecules, 19(6), 7854-7868. [Link]

-

H, Yassine., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Singh, S. K., et al. (2008). Supporting Information for: Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(16), 4959. [Link]

-

H, Yassine., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Kumar, K., et al. (2017). Imidazoles as potential anticancer agents. Medicinal Chemistry Communications, 8(5), 887-903. [Link]

-

Bjarnsholt, T., et al. (2015). Acetic acid exerts bactericidal activity against the common burn wound pathogens Staphylococcus aureus and Pseudomonas aeruginosa without generating resistance. Journal of Burn Care & Research, 36(5), 559-566. [Link]

-

de Souza, M. V. N., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1323. [Link]

-

El-Sayed, W. M., et al. (2023). Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo. ACS Omega, 8(43), 40786-40803. [Link]

-

Chelghoum, C., et al. (2014). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o793. [Link]

-

Kornblum, N., & Blackwood, R. K. (1957). Butyric acid, 2-nitro-, ethyl ester. Organic Syntheses, 37, 44. [Link]

-

da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

-

Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS One, 10(9), e0136190. [Link]

-

Chelghoum, C., et al. (2014). Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. [Link]

-

Banti, C. N., & Hadjikakou, S. K. (2013). Anticancer activity of Ag(I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole. Journal of Inorganic Biochemistry, 129, 145-151. [Link]

-

Pirlak, U., et al. (2020). Antibacterial Activities of Acetic Acid against Major and Minor Pathogens Isolated from Mastitis in Dairy Cows. Animals, 10(11), 2147. [Link]

-

Aliabad, J. M., et al. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. SciForum. [Link]

-

Silverstein, T. (2012). Fitting Imidazole 1H-NMR Titration Data to the Henderson−Hasselbalch Equation. Journal of Chemical Education, 89(10), 1335-1337. [Link]

-

Kasyan, A., et al. (2018). Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1335-1346. [Link]

-

Wikipedia. (n.d.). Nitroimidazole. [Link]

Sources

- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1H-Imidazole-5-acetic acid | C5H6N2O2 | CID 96215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Anticancer activity features of imidazole-based ionic liquids and lysosomotropic detergents: in silico and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of (4-nitro-1H-imidazol-1-yl)acetic acid

This guide provides an in-depth technical analysis of the spectroscopic techniques used to characterize the molecular structure of (4-nitro-1H-imidazol-1-yl)acetic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, comprehensive experimental data for this specific molecule is not extensively published, this guide will leverage data from closely related analogs and computational predictions to provide a robust framework for its structural elucidation.

Introduction

(4-nitro-1H-imidazol-1-yl)acetic acid is a derivative of nitroimidazole, a class of compounds known for their antimicrobial and radiosensitizing properties.[1] The efficacy and mechanism of action of such molecules are intrinsically linked to their three-dimensional structure and electronic properties. Therefore, unambiguous structural confirmation through a combination of spectroscopic methods is a critical step in its synthesis and application. This guide will walk through the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle of the Technique: Proton NMR (¹H NMR) relies on the principle that protons in different chemical environments will resonate at different frequencies when placed in a strong magnetic field and irradiated with radio waves. The resulting spectrum displays signals (peaks) whose chemical shift (δ), integration, and multiplicity (splitting pattern) reveal the nature and connectivity of the protons.

Predicted ¹H NMR Spectrum for (4-nitro-1H-imidazol-1-yl)acetic acid:

Based on the analysis of similar structures, such as imidazol-1-yl-acetic acid hydrochloride[2] and other nitroimidazole derivatives, the following proton signals are anticipated. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆ or D₂O.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-5 (imidazole) | ~ 8.5 - 9.0 | Singlet (s) | 1H | The proton at position 5 is adjacent to the nitro group, which is strongly electron-withdrawing. This deshielding effect shifts the signal significantly downfield. |

| H-2 (imidazole) | ~ 7.8 - 8.2 | Singlet (s) | 1H | The proton at position 2 is also on the imidazole ring but is less affected by the nitro group compared to H-5. Its chemical shift is similar to that observed in other imidazole derivatives.[2][3] |

| -CH₂- (acetic acid) | ~ 5.0 - 5.5 | Singlet (s) | 2H | The methylene protons are adjacent to the imidazole nitrogen and the carboxylic acid group, both of which are electron-withdrawing. This results in a downfield shift. |

| -COOH | ~ 12.0 - 13.0 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with residual water in the solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle of the Technique: Carbon-13 NMR (¹³C NMR) operates on the same principles as ¹H NMR but observes the ¹³C nucleus. Since the natural abundance of ¹³C is low (~1.1%), the resulting spectra are typically acquired with proton decoupling to enhance signal intensity, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Spectrum for (4-nitro-1H-imidazol-1-yl)acetic acid:

The predicted chemical shifts are based on data for imidazol-1-yl-acetic acid[2] and the known effects of a nitro substituent on an aromatic ring.

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carboxylic acid) | ~ 170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield.[4] |

| C-4 (imidazole) | ~ 145 - 150 | The carbon atom bearing the nitro group is significantly deshielded due to the strong electron-withdrawing nature of the nitro group. |

| C-2 (imidazole) | ~ 138 - 142 | The C-2 carbon of the imidazole ring typically appears in this region.[5] |

| C-5 (imidazole) | ~ 120 - 125 | The C-5 carbon is adjacent to the nitro-substituted carbon and is also deshielded, though to a lesser extent than C-4. |

| -CH₂- (acetic acid) | ~ 50 - 55 | The methylene carbon is attached to two electronegative atoms (nitrogen and the carbonyl carbon), causing a downfield shift.[2] |

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to that for ¹H NMR, with the primary difference being the acquisition parameters, which are adjusted to observe the ¹³C nucleus. This typically involves a wider spectral width and a longer acquisition time due to the lower sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy

Principle of the Technique: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups within a molecule.

Predicted IR Spectrum for (4-nitro-1H-imidazol-1-yl)acetic acid:

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching | The O-H bond of a carboxylic acid appears as a very broad band due to strong hydrogen bonding. |

| C-H (Imidazole Ring) | 3100 - 3200 | Stretching | Aromatic C-H stretching vibrations typically appear in this region. |

| C=O (Carboxylic Acid) | 1700 - 1730 | Stretching | The carbonyl group of a carboxylic acid gives a strong, sharp absorption band.[2] |

| C=N, C=C (Imidazole Ring) | 1500 - 1650 | Stretching | These absorptions are characteristic of the imidazole ring. |

| N-O (Nitro Group) | 1500 - 1550 (asymmetric)1340 - 1380 (symmetric) | Stretching | The two N-O bonds of the nitro group give rise to two strong absorption bands.[6] |

| C-N | 1200 - 1350 | Stretching | Stretching vibration of the C-N bond in the imidazole ring. |

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Caption: Workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Principle of the Technique: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Predicted Mass Spectrum for (4-nitro-1H-imidazol-1-yl)acetic acid:

The molecular weight of (4-nitro-1H-imidazol-1-yl)acetic acid (C₅H₅N₃O₄) is 171.11 g/mol .

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like the target compound.

-

Positive Ion Mode ([M+H]⁺): The expected molecular ion peak would be at m/z 172.04, corresponding to the protonated molecule.

-

Negative Ion Mode ([M-H]⁻): The expected molecular ion peak would be at m/z 170.02, corresponding to the deprotonated molecule.

-

-

Fragmentation Pattern: Upon fragmentation, characteristic losses would be expected:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of CO₂ (44 Da) from the carboxylic acid.

-

Loss of NO₂ (46 Da) from the nitro group.

-

Cleavage of the acetic acid side chain.

-

Experimental Protocol: High-Resolution Mass Spectrometry (LC-MS)

Sources

- 1. Synthesis and antimicrobial activities of some new nitroimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Nitroimidazole(3034-38-6) 1H NMR spectrum [chemicalbook.com]

- 4. Acetic acid(64-19-7) 13C NMR spectrum [chemicalbook.com]

- 5. Imidazole(288-32-4) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to (4-nitro-1H-imidazol-1-yl)acetic acid: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of (4-nitro-1H-imidazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its discovery and historical context, provide detailed methodologies for its synthesis and characterization, and explore its potential therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

(4-nitro-1H-imidazol-1-yl)acetic acid belongs to the nitroimidazole class of compounds. Nitroimidazoles are a well-established group of drugs and prodrugs known for their efficacy against anaerobic bacteria and protozoa. The imidazole ring is a versatile scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The introduction of a nitro group to the imidazole ring is crucial for the antimicrobial activity of this class, which is typically activated under hypoxic conditions to generate reactive nitroso and hydroxylamine intermediates that induce DNA damage in pathogenic organisms.

The acetic acid moiety at the 1-position of the imidazole ring provides a handle for further chemical modification, such as the formation of amides, esters, and other derivatives. This functional group can also influence the compound's pharmacokinetic properties, including solubility and bioavailability. While the specific discovery and detailed history of (4-nitro-1H-imidazol-1-yl)acetic acid are not extensively documented in publicly available literature, its structural similarity to other biologically active nitroimidazoles suggests its potential as a valuable intermediate or a pharmacologically active agent in its own right. Its commercial availability under the CAS number 59566-52-8 indicates that it has been synthesized and characterized for research purposes.[3][4]

Synthetic Routes and Methodologies

The synthesis of (4-nitro-1H-imidazol-1-yl)acetic acid can be approached through several strategic pathways, primarily involving the N-alkylation of a pre-formed 4-nitroimidazole ring or the nitration of an imidazol-1-yl acetic acid precursor. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

N-Alkylation of 4-Nitroimidazole

A common and direct approach to synthesizing (4-nitro-1H-imidazol-1-yl)acetic acid is the N-alkylation of 4-nitroimidazole with a haloacetic acid derivative, followed by hydrolysis of the resulting ester. This method is analogous to the synthesis of other imidazol-1-yl-acetic acid derivatives.[5][6][7]

Caption: Synthetic workflow for (4-nitro-1H-imidazol-1-yl)acetic acid via N-alkylation.

Experimental Protocol:

-

N-Alkylation:

-

To a solution of 4-nitroimidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq).

-

To this suspension, add a haloacetic acid ester, for example, ethyl bromoacetate (1.1 eq), dropwise at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude ester by column chromatography on silica gel.

-

-

Ester Hydrolysis:

-

Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.

-

Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2.0 eq), and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with a mineral acid, such as hydrochloric acid (HCl).

-

The desired product, (4-nitro-1H-imidazol-1-yl)acetic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

-

Nitration of Imidazol-1-yl Acetic Acid

An alternative synthetic strategy involves the nitration of imidazol-1-yl acetic acid. This approach requires careful control of the reaction conditions to achieve selective nitration at the 4-position of the imidazole ring.

Caption: Synthetic workflow for (4-nitro-1H-imidazol-1-yl)acetic acid via nitration.

Experimental Protocol:

-

Nitration:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.

-

Slowly add imidazol-1-yl acetic acid in small portions to the cold nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-25 °C) for several hours. Monitor the reaction by TLC or HPLC.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the nitrated product to precipitate.

-

Collect the crude product by filtration and wash thoroughly with cold water to remove excess acid.

-

-

Purification:

-

The crude product may contain a mixture of isomers (e.g., 4-nitro and 5-nitro derivatives).

-

Purify the desired 4-nitro isomer by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixtures) or by column chromatography.

-

Physicochemical Characterization

Thorough characterization of the synthesized (4-nitro-1H-imidazol-1-yl)acetic acid is essential to confirm its identity and purity. The following table summarizes the expected characterization data.

| Property | Expected Value/Observation |

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not widely reported, but expected to be a crystalline solid with a defined melting point. |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous bases. |

| ¹H NMR | Expected signals for the methylene protons of the acetic acid group and the two protons on the imidazole ring. |

| ¹³C NMR | Expected signals for the carbonyl carbon, the methylene carbon, and the three carbons of the imidazole ring. |

| Mass Spectrometry | [M+H]⁺ at m/z 172.03 or [M-H]⁻ at m/z 170.02 |

| Infrared (IR) | Characteristic peaks for O-H (acid), C=O (acid), and N-O (nitro group) stretching. |

Potential Applications in Drug Development

The structural features of (4-nitro-1H-imidazol-1-yl)acetic acid suggest several potential applications in drug discovery and development.

Antimicrobial and Antiparasitic Agents

As a nitroimidazole, this compound is a candidate for development as an antimicrobial or antiparasitic agent. Its activity would likely be dependent on the reductive activation of the nitro group in anaerobic or microaerophilic environments, a hallmark of this class of drugs. Further studies are warranted to evaluate its efficacy against a panel of anaerobic bacteria (e.g., Clostridium difficile, Bacteroides fragilis) and protozoan parasites (e.g., Giardia lamblia, Trichomonas vaginalis).

Hypoxia-Activated Prodrugs for Cancer Therapy

The nitro group can also serve as a trigger for drug release in the hypoxic microenvironment of solid tumors. This makes (4-nitro-1H-imidazol-1-yl)acetic acid a potential building block for the development of hypoxia-activated prodrugs. The acetic acid handle can be used to attach cytotoxic agents, which would then be released selectively in tumor tissues, thereby reducing systemic toxicity.

Caption: Proposed mechanism of action for a hypoxia-activated prodrug based on the (4-nitro-1H-imidazol-1-yl)acetic acid scaffold.

Conclusion

(4-nitro-1H-imidazol-1-yl)acetic acid is a versatile nitroimidazole derivative with significant potential in medicinal chemistry. While its specific history is not well-documented, established synthetic routes for analogous compounds provide a clear path for its preparation. Its structural features make it a compelling candidate for investigation as an antimicrobial agent and as a scaffold for the development of hypoxia-activated prodrugs for cancer therapy. Further research into its biological activity and a more detailed exploration of its physicochemical properties are warranted to fully realize its therapeutic potential.

References

-

Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Available at: [Link].

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link].

-

Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. Asian Journal of Green Chemistry, 3(4), 482-489. Available at: [Link].

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link].

- Google Patents. WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.

-

Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link].

-

Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link].

-

Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available at: [Link].

- Google Patents. US4379927A - Process for the preparation of imidazoleacetic acid derivatives.

-

ResearchGate. (PDF) Imidazole: Having Versatile Biological Activities. Available at: [Link].

-

Longdom Publishing. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Available at: [Link].

- Google Patents. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.

-

Wikipedia. Imidazoleacetic acid. Available at: [Link].

-

ResearchGate. Synthesis of Zoledronic Acid (2) from Imidazol-1-yl-acetic Acid Using... Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. longdom.org [longdom.org]

- 3. (4-nitro-1H-imidazol-1-yl)acetic acid | 59566-52-8 [amp.chemicalbook.com]

- 4. You are being redirected... [hit2lead.com]

- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]

Unlocking the Therapeutic Potential of (4-nitro-1H-imidazol-1-yl)acetic acid: A Technical Guide to Putative Targets

For Immediate Release

[CITY, STATE, January 17, 2026] – This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the potential therapeutic targets of (4-nitro-1H-imidazol-1-yl)acetic acid. Drawing upon the established bioactivities of the broader nitroimidazole class of compounds, this document elucidates promising avenues for investigation in antimicrobial therapy, oncology, and beyond.

Introduction: The Nitroimidazole Scaffold - A Versatile Pharmacophore

(4-nitro-1H-imidazol-1-yl)acetic acid belongs to the nitroimidazole family, a class of synthetic compounds renowned for their diverse therapeutic applications. The core structure, a nitro-substituted imidazole ring, is the cornerstone of their biological activity. This guide will delve into three primary, evidence-based applications where this molecule could exhibit significant therapeutic potential: as an antimicrobial agent, a hypoxic cell radiosensitizer, and a hypoxia-activated prodrug (HAP) for targeted cancer therapy. The central hypothesis is that the nitro group of (4-nitro-1H-imidazol-1-yl)acetic acid is the key to its bioactivity, undergoing bioreduction to generate reactive species that mediate its therapeutic effects.

Part 1: Antimicrobial Activity - Targeting Anaerobic Pathogens

The most well-established role of nitroimidazoles is in combating anaerobic bacterial and protozoal infections.[][2][3] The mechanism of action hinges on the selective toxicity of these compounds in low-oxygen environments, a hallmark of anaerobic organisms.[]

The Primary Target: Nitroreductase Enzymes

The initial and critical step in the antimicrobial action of nitroimidazoles is the reduction of the nitro group.[][4][5] This process is catalyzed by nitroreductase enzymes present in susceptible anaerobic bacteria and protozoa.[][3] These enzymes, which are largely absent or inactive in aerobic host cells, provide the basis for the selective toxicity of this class of drugs.

-

Causality of Experimental Choice: Targeting nitroreductases is the logical starting point for assessing the antimicrobial potential of (4-nitro-1H-imidazol-1-yl)acetic acid. The presence and activity of these enzymes directly correlate with the susceptibility of a pathogen to nitroimidazole-based drugs.

The Ultimate Target: Microbial DNA

Upon reduction by nitroreductases, the nitro group of (4-nitro-1H-imidazol-1-yl)acetic acid is converted into a series of highly reactive intermediates, including nitroso and hydroxylamine radicals.[3][4][5] These reactive species are potent cytotoxins that interact with and induce damage to microbial DNA, leading to strand breakage and helical destabilization.[][4][6][7] This disruption of DNA integrity ultimately results in microbial cell death.[3]

Figure 1: Proposed antimicrobial mechanism of action.

Experimental Protocol: Assessing Antimicrobial Efficacy and Mechanism

This protocol outlines a self-validating system to determine the antimicrobial potential of (4-nitro-1H-imidazol-1-yl)acetic acid and confirm its mechanism of action.

1.3.1. Minimum Inhibitory Concentration (MIC) Assay:

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a panel of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).

-

Method:

-

Prepare a serial dilution of (4-nitro-1H-imidazol-1-yl)acetic acid in appropriate anaerobic culture media.

-

Inoculate each dilution with a standardized suspension of the test organism.

-

Incubate under strict anaerobic conditions for 24-48 hours.

-

The MIC is the lowest concentration with no visible growth.

-

-

Validation: A known active nitroimidazole (e.g., metronidazole) should be run in parallel as a positive control, and a vehicle-only control to ensure microbial viability.

1.3.2. Nitroreductase Activity Assay:

-

Objective: To confirm that the compound is a substrate for microbial nitroreductases.

-

Method:

-

Isolate or commercially obtain a purified nitroreductase enzyme from a susceptible organism.

-

Prepare a reaction mixture containing the enzyme, a suitable electron donor (e.g., NADH or NADPH), and (4-nitro-1H-imidazol-1-yl)acetic acid.

-

Monitor the oxidation of the electron donor spectrophotometrically over time as an indicator of nitroreductase activity.

-

-

Validation: A reaction without the compound will serve as a baseline, and a reaction with a known nitroreductase substrate will act as a positive control.

1.3.3. DNA Damage Assay:

-

Objective: To demonstrate that the activated compound causes DNA damage.

-

Method:

-

Treat susceptible microbes with a sub-lethal concentration of (4-nitro-1H-imidazol-1-yl)acetic acid under anaerobic conditions.

-

Isolate genomic DNA from treated and untreated cells.

-

Assess DNA damage using techniques such as gel electrophoresis (to observe fragmentation) or a comet assay (to visualize DNA strand breaks).

-

-

Validation: DNA from untreated cells will serve as a negative control, and DNA from cells treated with a known DNA-damaging agent as a positive control.

Part 2: Hypoxic Cell Radiosensitization - Enhancing Radiotherapy in Cancer

A significant challenge in radiotherapy is the presence of hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation-induced damage. Nitroimidazoles, due to their electron-affinic nature, can act as radiosensitizers, selectively enhancing the efficacy of radiation in these resistant cells.[8][9]

The Primary Target: Radiation-Induced DNA Radicals

Ionizing radiation damages DNA primarily through the generation of free radicals. In well-oxygenated cells, molecular oxygen reacts with these DNA radicals, "fixing" the damage in a permanent, non-repairable state. In hypoxic cells, the absence of oxygen allows for the chemical repair of these radicals. Electron-affinic compounds like nitroimidazoles can mimic the role of oxygen.[10]

-

Causality of Experimental Choice: The electron affinity of a nitroimidazole is a key determinant of its radiosensitizing potential. Investigating the ability of (4-nitro-1H-imidazol-1-yl)acetic acid to interact with and stabilize radiation-induced DNA damage is crucial.

The Molecular Mechanism: Fixation of DNA Damage

Under hypoxic conditions, (4-nitro-1H-imidazol-1-yl)acetic acid can be reduced to a radical anion. This reactive species can then interact with the transient DNA radicals produced by radiation, forming covalent adducts. This process effectively "fixes" the DNA damage, preventing its repair and leading to increased cell death upon irradiation.

Figure 2: Proposed mechanism of hypoxic cell radiosensitization.

Experimental Protocol: Evaluating Radiosensitizing Potential

2.3.1. In Vitro Clonogenic Survival Assay:

-

Objective: To quantify the radiosensitizing effect of the compound on cancer cells under hypoxic conditions.

-

Method:

-

Culture a suitable cancer cell line (e.g., FaDu, HCT116).

-

Expose cells to various concentrations of (4-nitro-1H-imidazol-1-yl)acetic acid under both normoxic (21% O₂) and hypoxic (<1% O₂) conditions for a defined period.

-

Irradiate the cells with increasing doses of radiation.

-

Plate the cells at low density and allow them to form colonies.

-

Stain and count the colonies to determine the surviving fraction.

-

-

Validation: The survival curves of irradiated cells with and without the compound will be compared. A known radiosensitizer like nimorazole can be used as a positive control. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the effect.

2.3.2. γ-H2AX Foci Formation Assay:

-

Objective: To visualize and quantify DNA double-strand breaks, a critical lesion induced by radiation.

-

Method:

-

Treat cancer cells with the compound and radiation as described in the clonogenic assay.

-

Fix and permeabilize the cells at various time points post-irradiation.

-

Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX), a marker for DNA double-strand breaks.

-

Use a fluorescently labeled secondary antibody for detection.

-

Visualize and quantify the fluorescent foci using microscopy.

-

-

Validation: An increase in the number and persistence of γ-H2AX foci in cells treated with the compound and radiation under hypoxia, compared to radiation alone, would indicate enhanced DNA damage and/or inhibited repair.

Part 3: Hypoxia-Activated Prodrug (HAP) - Targeted Cancer Chemotherapy

The hypoxic microenvironment of solid tumors can be exploited for targeted drug delivery. Nitroimidazoles can function as "triggers" in HAPs, where the reduction of the nitro group in hypoxic regions leads to the release of a potent cytotoxic agent.[11][12][13]

The Primary Target: Tumor-Associated Reductases

In the context of HAPs, the activating enzymes are one- and two-electron reductases that are overexpressed or highly active in the hypoxic tumor microenvironment. These include enzymes such as cytochrome P450 reductases (POR).[12][13]

-

Causality of Experimental Choice: The efficacy of a nitroimidazole-based HAP is contingent on its efficient reduction by tumor-associated reductases. Therefore, assessing the activation of (4-nitro-1H-imidazol-1-yl)acetic acid by these enzymes is paramount.

The Molecular Mechanism: Bioreductive Activation and Drug Release

(4-nitro-1H-imidazol-1-yl)acetic acid itself can be considered a simple HAP, where its reduced form is cytotoxic. More complex HAPs involve tethering a potent cytotoxin to the nitroimidazole trigger. In either case, the process begins with the enzymatic reduction of the nitro group in the hypoxic tumor. This reduction initiates a cascade of electronic rearrangements, leading to the formation of the active cytotoxic species directly within the tumor, thereby minimizing systemic toxicity.[11]

Figure 3: Proposed mechanism of action as a hypoxia-activated prodrug.

Experimental Protocol: Characterizing HAP Activity

3.3.1. Hypoxia-Selective Cytotoxicity Assay:

-

Objective: To determine if the compound exhibits greater cytotoxicity towards cancer cells under hypoxic conditions.

-

Method:

-

Culture cancer cells in both normoxic and hypoxic environments.

-

Treat the cells with a range of concentrations of (4-nitro-1H-imidazol-1-yl)acetic acid.

-

After a set incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

-

-

Validation: A significantly lower IC50 value under hypoxic conditions compared to normoxic conditions would indicate hypoxia-selective activation. A known HAP like TH-302 could be used as a positive control.

3.3.2. In Vitro Reductase Activation Assay:

-

Objective: To identify the specific reductase enzymes responsible for the compound's activation.

-

Method:

-

Use cell lines with known differences in the expression of key reductases (e.g., POR).

-

Alternatively, use cell-free systems with purified recombinant human reductases.

-

Monitor the metabolism of (4-nitro-1H-imidazol-1-yl)acetic acid using techniques like HPLC or LC-MS to identify the formation of reduced metabolites.

-

-

Validation: Comparing the rate of metabolism in different cell lines or with different purified enzymes will pinpoint the key activating enzymes.

3.3.3. 3D Spheroid Tumor Model Assay:

-

Objective: To evaluate the compound's efficacy in a more physiologically relevant model that mimics the hypoxic core of a tumor.

-

Method:

-

Grow cancer cells as 3D spheroids, which naturally develop a hypoxic core.

-

Treat the spheroids with the compound.

-

Assess the effect on spheroid growth and viability over time.

-

Immunohistochemical staining for hypoxia markers (e.g., HIF-1α) and apoptosis markers (e.g., cleaved caspase-3) can be used to visualize the selective killing of hypoxic cells.

-

-

Validation: Untreated spheroids will serve as a negative control. A known HAP can be used as a positive control to validate the experimental setup.

Quantitative Data Summary

While specific quantitative data for (4-nitro-1H-imidazol-1-yl)acetic acid is not yet available in the public domain, the following table provides representative data for well-characterized nitroimidazoles to serve as a benchmark for future studies.

| Compound | Application | Model System | Key Parameter | Value | Reference |

| Metronidazole | Antimicrobial | B. fragilis | MIC | 0.5 - 2 µg/mL | [2] |

| Nimorazole | Radiosensitizer | Head & Neck Cancer Cells | SER | 1.4 - 1.6 | [10] |

| TH-302 | HAP | Pancreatic Cancer Xenograft | IC50 (Hypoxic) | ~1 µM | [12][13] |

Conclusion and Future Directions

(4-nitro-1H-imidazol-1-yl)acetic acid, by virtue of its nitroimidazole core, presents a compelling case for investigation across multiple therapeutic fronts. The proposed therapeutic targets—microbial nitroreductases, radiation-induced DNA damage, and tumor-associated reductases—are all grounded in the well-established bioactivity of this chemical class. The experimental protocols detailed in this guide provide a robust framework for elucidating the specific mechanisms and quantifying the therapeutic potential of this promising compound. Further research, particularly in vivo studies, will be crucial to translate these preclinical findings into tangible clinical applications.

References

-

WikiLectures. (2022). Nitroimidazole antibiotics. Retrieved from [Link]

- Freeman, C. D., Klutman, N. E., & Lamp, K. C. (1997). Metronidazole.

- Hay, M. P., et al. (2022). Cellular mechanism of action of 2-nitroimidzoles as hypoxia-selective therapeutic agents. Journal of Medicinal Chemistry, 65(6), 4631-4651.

- Hay, M. P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Journal of Medicinal Chemistry, 65(6), 4631-4651.

- Ask, T. F., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Molecules, 26(11), 3266.

-

Synapse. (2024). What is the mechanism of Nimorazole? Retrieved from [Link]

- Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British journal of radiology, 82 Spec No 1(Spec No 1), S6–S23.

- Cai, S., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Nuclear Medicine and Biology, 42(4), 345-361.

- Wilson, W. R., & Hay, M. P. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 948.

- Nagasawa, H., et al. (2007). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer science, 98(12), 1835–1843.

- Huch, S., & Attardi, L. D. (2015). Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy. Clinical cancer research : an official journal of the American Association for Cancer Research, 21(17), 3825–3830.

- Wang, J., et al. (2021). Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy. Frontiers in pharmacology, 12, 790680.

-

Lecturio. (2021). Nitroimidazoles. Retrieved from [Link]

- Magdon, E., & Schroeder, E. (1980). [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Radiobiologia, radiotherapia, 21(5), 564–571.

-

PDR. (n.d.). Metronidazole. Retrieved from [Link]

-

Epocrates. (n.d.). Tindamax (tinidazole). Retrieved from [Link]

- LaRusso, N. F., et al. (1982). DNA damage induced by reduced nitroimidazole drugs. Gastroenterology, 82(5 Pt 1), 766–772.

- Asquith, J. C., et al. (1974). Electron affinic sensitization. V. Radiosensitization of hypoxic bacteria and mammalian cells in vitro by some nitroimidazoles and nitropyrazoles.

- Perez-Reyes, E., & Mason, R. P. (1986). Reductive activation of nitroimidazoles in anaerobic microorganisms. Biochemical pharmacology, 35(1), 37–41.

- Hernández Ceruelos, A., et al. (2019). Therapeutic uses of metronidazole and its side effects: an update. European review for medical and pharmacological sciences, 23(1), 397–401.

- Hay, M. P., et al. (2018). Next-Generation Hypoxic Cell Radiosensitizers: Nitroimidazole Alkylsulfonamides. Journal of medicinal chemistry, 61(4), 1241–1254.

- Knight, R. C., et al. (1983). Base specific interaction of reductively activated nitroimidazoles with DNA. Biochemical pharmacology, 32(22), 3501–3504.

- Bergan, T. (1987). Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. Scandinavian journal of infectious diseases. Supplementum, 53, 82–97.

-

Synapse. (n.d.). Tinidazole. Retrieved from [Link]

- Rackwitz, J., et al. (2021). Radiosensitizers from the group of nitroimidazoles and their model compounds. International Journal of Molecular Sciences, 22(16), 8565.

- Tocher, J. H., & Edwards, D. I. (1988). DNA damage induced by reductively activated nitroimidazoles--pH effects. Biochemical pharmacology, 37(11), 2213–2218.

-

Wikipedia. (n.d.). Metronidazole. Retrieved from [Link]

- Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4478.

- Hall, E. J., & Roizin-Towle, L. (1975). Hypoxic Sensitizers: Radiobiological Studies at the Cellular Level. Radiology, 117(2), 453-457.

-

Drugs.com. (2024). Tinidazole Monograph for Professionals. Retrieved from [Link]

- Ferreira da Silva, D., et al. (2023). Electron Scattering from 1-Methyl-5-Nitroimidazole: Cross-Sections for Modeling Electron Transport through Potential Radiosensitizers. International Journal of Molecular Sciences, 24(15), 12224.

-

MSF Medical Guidelines. (n.d.). TINIDAZOLE oral. Retrieved from [Link]

Sources

- 2. Metronidazole. A therapeutic review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lecturio.com [lecturio.com]

- 4. Nitroimidazole antibiotics - WikiLectures [wikilectures.eu]

- 5. mdpi.com [mdpi.com]

- 6. DNA damage induced by reduced nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsna.org [pubs.rsna.org]

- 10. What is the mechanism of Nimorazole? [synapse.patsnap.com]

- 11. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (4-Nitro-1H-imidazol-1-yl)acetic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals